2,2-Bis(3-amino-4-hydroxyphenyl)adamantane
Overview
Description
2,2-Bis(3-amino-4-hydroxyphenyl)adamantane is an organic compound with the molecular formula C22H26N2O2. It is characterized by the presence of two amino and two hydroxy groups attached to a phenyl ring, which is further connected to an adamantane core. This compound is known for its multifunctional properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2,2-Bis(3-amino-4-hydroxyphenyl)adamantane typically involves several steps:
Nitration: 2,2-bis(3-nitrophenyl)adamantane is synthesized by treating adamantane with a mixture of sulfuric acid and nitric acid.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as sodium bisulfite.
Diazotization: The amino groups are converted to diazo compounds under alkaline conditions.
Final Reaction: The diazo compounds react with nitrous acid or nitrate to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(3-amino-4-hydroxyphenyl)adamantane undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2-Bis(3-amino-4-hydroxyphenyl)adamantane has a wide range of applications in scientific research:
Chemistry: It is used as an additive in high-performance resins, plastics, and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a catalyst and intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2,2-Bis(3-amino-4-hydroxyphenyl)adamantane involves its interaction with molecular targets and pathways. The compound’s amino and hydroxy groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific effects, such as inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane: This compound has similar functional groups but includes a hexafluoropropane moiety, which imparts different physical and chemical properties.
1,3-Dehydroadamantane: A derivative of adamantane with different substitution patterns and reactivity.
Uniqueness
2,2-Bis(3-amino-4-hydroxyphenyl)adamantane is unique due to its specific combination of amino and hydroxy groups attached to an adamantane core. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in materials science and organic synthesis.
Properties
IUPAC Name |
2-amino-4-[2-(3-amino-4-hydroxyphenyl)-2-adamantyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c23-18-10-14(1-3-20(18)25)22(15-2-4-21(26)19(24)11-15)16-6-12-5-13(8-16)9-17(22)7-12/h1-4,10-13,16-17,25-26H,5-9,23-24H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYFUBUELUHIJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C4=CC(=C(C=C4)O)N)C5=CC(=C(C=C5)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630557 | |
Record name | 4,4'-(Tricyclo[3.3.1.1~3,7~]decane-2,2-diyl)bis(2-aminophenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
753023-32-4 | |
Record name | 4,4'-(Tricyclo[3.3.1.1~3,7~]decane-2,2-diyl)bis(2-aminophenol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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